Acetamide,N-(2-amino-4-methyl-6-benzothiazolyl)-

Description

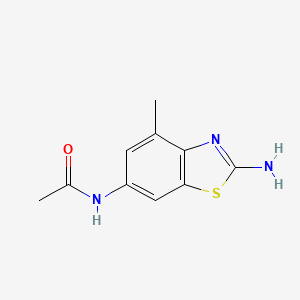

Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- (CAS: 518992-71-7) is a benzothiazole derivative featuring a 2-amino group, a 4-methyl substituent, and an acetamide moiety at the 6-position on the benzothiazole ring. It is primarily utilized in pharmaceutical and agrochemical research due to the benzothiazole scaffold’s prevalence in bioactive molecules .

Properties

Molecular Formula |

C10H11N3OS |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)acetamide |

InChI |

InChI=1S/C10H11N3OS/c1-5-3-7(12-6(2)14)4-8-9(5)13-10(11)15-8/h3-4H,1-2H3,(H2,11,13)(H,12,14) |

InChI Key |

HUBPSPGWHVBPTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthetic strategy typically follows these stages:

Step 1: Formation of Benzothiazole Core

- Cyclization of 2-aminothiophenol derivatives with appropriate aldehydes or ketones under acidic or oxidative conditions to generate the benzothiazole scaffold.

Step 2: Introduction of Amino and Methyl Substituents

- The amino group at position 2 is usually inherent from the starting aminothiophenol or introduced via nitration followed by reduction.

- The methyl group at position 4 can be introduced via methylation reactions or by using methyl-substituted precursors.

Step 3: Acetylation to Form Acetamide Moiety

- Acetylation of the amino group at position 2 (or at the benzothiazole nitrogen if applicable) using acetyl chloride or acetic anhydride in the presence of a base or catalyst to yield the acetamide functionality.

Specific Synthetic Methodology

A representative synthetic method adapted from related benzothiazole acetamide derivatives is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Aminothiophenol + 4-methylbenzaldehyde, acidic medium (e.g., HCl), reflux | Cyclization to form 2-amino-4-methylbenzothiazole | Moderate to high yield; reaction time 4-6 hours |

| 2 | Acetyl chloride or acetic anhydride, base (e.g., pyridine or AlCl3), solvent (chloroform or dichloromethane), reflux | Acetylation of amino group to form acetamide | Yields ~20-30% depending on conditions; purification by recrystallization |

| 3 | Purification via recrystallization from ethanol or ethyl acetate | Isolation of pure Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- | Melting point and spectroscopic confirmation |

Catalysis and Optimization

- Catalysts: Lewis acids such as anhydrous aluminum chloride (AlCl3) have been reported to improve acetylation efficiency.

- Solvents: Chloroform (CHCl3) or dichloromethane (DCM) are preferred for acetylation steps due to their stability under reflux and ability to dissolve reactants.

- Temperature: Reflux temperatures (~60-70°C) optimize reaction rates without decomposing sensitive intermediates.

- Purification: Recrystallization from ethanol or ethyl acetate ensures removal of impurities and unreacted starting materials.

Industrial Scale Considerations

- Continuous flow reactors may be employed to enhance reaction control and scalability.

- Green chemistry principles suggest minimizing use of chlorinated solvents and employing catalytic amounts of reagents.

- Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions improve product purity.

Analytical Characterization Supporting Preparation

Precise characterization techniques confirm the successful synthesis and purity of Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)-.

| Technique | Purpose | Key Observations |

|---|---|---|

| Fourier Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups | Amide C=O stretch at ~1660-1670 cm⁻¹; NH2 bending at ~1600 cm⁻¹; aromatic C-H stretches |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR: Methyl singlet at ~2.3 ppm; aromatic protons between 6.5-8.0 ppm; NH2 protons broad signals; ¹³C NMR confirms carbonyl and aromatic carbons |

| Elemental Analysis | Purity and composition verification | Carbon, hydrogen, nitrogen, sulfur percentages closely matching theoretical values |

| Melting Point Determination | Purity assessment | Sharp melting point consistent with literature values (approx. 485-486 K for related compounds) |

| High-Performance Liquid Chromatography (HPLC) | Purity and stability | Single major peak indicating high purity; stability under physiological pH confirmed |

Research Findings and Comparative Data

Literature Synthesis Comparisons

| Reference | Synthetic Method | Yield (%) | Key Notes |

|---|---|---|---|

| PMC6273329 (2016) | Pd(0)-catalyzed Suzuki coupling for benzothiazole acetamides | Moderate yields (~25-40%) | Focus on aryl-substituted benzothiazoles; catalytic cross-coupling |

| BenchChem Data (2025) | Cyclization + acetylation with acetyl chloride in chloroform | ~22% yield | Emphasis on reaction conditions and spectroscopic validation |

| CN Patent CN102079732B | Synthesis of 2-amino-4-methylthiazole derivatives | Not directly for benzothiazole but relevant for methylthiazole synthesis | Useful for precursor preparation insights |

Reaction Condition Impact

- Use of Pd(0) catalysts enables efficient cross-coupling but requires expensive metals and inert atmosphere.

- Direct acetylation with acetic anhydride or acetyl chloride is simpler but may give lower yields.

- Solvent choice and temperature critically affect product purity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization + Acetylation | 2-Aminothiophenol + 4-methylbenzaldehyde | Acetyl chloride or acetic anhydride, base | Reflux in CHCl3 or EtOH | 20-30 | Straightforward, accessible reagents | Moderate yield, purification needed |

| Pd(0)-Catalyzed Suzuki Coupling | 6-Bromobenzothiazole + arylboronic acid | Pd(0) catalyst, base | Mild heating, inert atmosphere | 25-40 | High selectivity, diverse derivatives | Costly catalyst, complex setup |

| Patent Method for Thiazole Precursors | Thiourea + methyl-substituted precursors | Various solvents and bases | Controlled temperature and pH | Variable | Useful for precursor synthesis | Not direct for acetamide derivative |

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and methyl groups on the benzothiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzothiazole ring substituted with an amino group and a methyl group, along with an acetamide functional group. The synthesis typically involves:

- Formation of Benzothiazole Ring : Cyclization of o-aminothiophenol with carbonyl compounds (e.g., acetic acid) under acidic conditions.

- Substitution Reactions : Electrophilic aromatic substitution introduces amino and methyl groups.

- Acetamide Formation : Acylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide has demonstrated significant antimicrobial properties against various pathogens, including:

- Bacteria : Effective against E. coli, S. aureus, and other strains.

- Fungi : Shows comparable efficacy to standard antibiotics like levofloxacin.

The mechanism behind its antimicrobial activity is primarily attributed to its ability to inhibit specific enzymes or proteins crucial for pathogen survival.

Anticancer Potential

The compound's anticancer activity is linked to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. It may inhibit certain enzymes that are overexpressed in cancer cells, thereby reducing tumor growth.

Case Studies

-

Antimicrobial Efficacy Study :

- A study tested the compound against various bacterial strains and reported significant inhibition rates comparable to established antibiotics.

- Results indicated that the compound effectively disrupts bacterial cell wall synthesis.

-

Anticancer Activity Assessment :

- In vitro studies showed that the compound reduced proliferation rates of cancer cell lines by inducing apoptosis.

- Mechanistic studies revealed that it inhibits specific kinases involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Position 2 Substitutions

- Target Compound: A 2-amino group provides strong electron-donating effects, enhancing nucleophilic reactivity.

- N-(6-Methoxybenzothiazol-2-yl)acetamide (): The 2-position retains the acetamide group, but the 6-methoxy substituent introduces resonance effects, altering solubility and hydrogen-bonding capacity .

- N-(5,6-Methylenedioxybenzothiazole-2-yl) Derivatives (): Methylenedioxy groups at positions 5 and 6 create a rigid, planar structure, improving π-π stacking interactions in crystal lattices .

Position 4 and 6 Substitutions

- N-(6-Ethoxybenzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (): A 6-ethoxy group increases lipophilicity, while the 4-chlorophenyl acetamide substituent enhances steric bulk and electron-withdrawing effects .

- N-(3,5-Disubstituted Phenyl)-2,2,2-Trichloroacetamides (): Meta-substituted trichloro groups on the phenyl ring create strong electron-withdrawing effects, contrasting with the target compound’s electron-donating substituents .

Acetamide Side Chain Modifications

Physical and Chemical Properties

Key Differences and Implications

- Electronic Effects: The target’s amino and methyl groups contrast with electron-withdrawing substituents (e.g., trichloro in ), affecting reactivity in nucleophilic substitutions.

- Solubility : Methoxy or ethoxy groups () increase lipophilicity compared to the target’s polar acetamide.

- Crystallinity : Bulky substituents (e.g., adamantyl in ) disrupt planar packing, while conjugated systems () favor ordered lattices .

Biological Activity

Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)-, also known as N-(6-amino-4-methyl-benzothiazol-2-yl)-acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in anticancer and antimicrobial research.

Synthesis

The synthesis of N-(6-amino-4-methyl-benzothiazol-2-yl)-acetamide typically involves several steps:

- Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.

- Substitution Reactions : Electrophilic aromatic substitution introduces the amino and methyl groups at specific positions on the benzothiazole ring.

- Acetamide Formation : The final step involves acylation of the amino group with acetic anhydride or acetyl chloride under basic conditions to yield the acetamide functional group.

Anticancer Properties

Research has demonstrated that N-(6-amino-4-methyl-benzothiazol-2-yl)-acetamide exhibits notable anticancer activity. Studies indicate that this compound can induce apoptosis in tumor cells through various pathways:

- Cell Line Studies : The compound has been tested against several cancer cell lines, including A549 (lung cancer) and C6 (glioma). Results showed significant inhibition of cell proliferation and induction of apoptosis, with mechanisms involving caspase activation and DNA synthesis inhibition .

- Mechanism of Action : The compound interacts with specific molecular targets such as the PI3Kγ enzyme, which plays a crucial role in cancer cell survival and proliferation. Docking studies suggest that it binds effectively to the ATP binding domain of this enzyme, leading to its inhibition .

Antimicrobial Activity

N-(6-amino-4-methyl-benzothiazol-2-yl)-acetamide also exhibits antimicrobial properties:

- In Vitro Studies : Various derivatives of benzothiazole have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups enhances their efficacy .

Comparative Analysis

The biological activity of N-(6-amino-4-methyl-benzothiazol-2-yl)-acetamide can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-Amino-2-benzothiazolyl)acetamide | Lacks methyl group | Moderate anticancer activity |

| 2-Aminobenzothiazole | Lacks acetamide and methyl groups | Limited activity |

| 6-Methylbenzothiazole | Lacks amino and acetamide groups | Minimal reactivity |

Case Studies

- Study on Anticancer Activity : A study evaluated the compound's effects on A549 cells using MTT assays and acridine orange/ethidium bromide staining methods. The results indicated a significant reduction in cell viability and evidence of apoptosis through caspase activation .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of benzothiazole including N-(6-amino-4-methyl-benzothiazol-2-yl)-acetamide displayed superior antibacterial effects, suggesting potential for development into new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Acetamide,N-(2-amino-4-methyl-6-benzothiazolyl)-, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via acetylation of 2-amino-4-methyl-6-benzothiazolamine. In one approach, 1-(1-adamantylacetyl)-1H-imidazole reacts with 6-methoxy-1,3-benzothiazol-2-amine in refluxing chloroform, yielding the product after crystallization (22% yield) . Alternatively, acetic acid serves as an acetylating agent for 2-aminobenzothiazoles under mild conditions, offering a cost-effective route with moderate to good yields . Optimization involves solvent selection (e.g., ethanol for crystallization), reflux time (6 hours in chloroform), and stoichiometric ratios of reactants. Low yields in some methods highlight the need for catalyst screening (e.g., imidazole derivatives) or microwave-assisted synthesis to improve efficiency.

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

Answer:

Structural validation employs X-ray crystallography to resolve the triclinic P1 space group configuration, revealing H-bonded dimers and gauche positioning of the adamantyl group relative to the acetamide moiety . Spectroscopic techniques include:

- 1H NMR : Peaks at δ 1.52–1.96 (adamantyl protons), δ 3.76 (methoxy group), and δ 7.01–7.73 (aromatic protons) confirm substituent integration .

- IR Spectroscopy : A carbonyl stretch at 1668 cm⁻¹ (amide C=O) and N–H bending at 3178 cm⁻¹ validate the acetamide backbone .

- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 67.38% vs. 67.32%) .

Basic: What in vitro biological assays are used to evaluate the antifungal potential of this compound, and how are results interpreted?

Answer:

Antifungal activity is assessed against strains like C. albicans and A. niger using agar diffusion or microdilution assays. Inhibition zones or minimum inhibitory concentrations (MICs) are quantified, with N-(6-nitrobenzo[d]thiazol-2-yl)acetamide showing moderate activity (MIC: 25–50 µg/mL) . Data interpretation requires comparison to positive controls (e.g., fluconazole) and statistical analysis (e.g., ANOVA) to confirm significance. Discrepancies in activity across studies may arise from variations in fungal strain susceptibility or assay protocols .

Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?

Answer:

Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with fungal cytochrome P450 or bacterial DNA gyrase, guiding rational substituent modifications. QSAR models correlate electronic (e.g., Hammett constants) or steric parameters with bioactivity, predicting optimal substituents at the 4-methyl or 6-benzothiazolyl positions . For example, nitro or fluoro groups at the 6-position enhance electron-withdrawing effects, improving target affinity .

Advanced: How do crystallographic data inform the analysis of intermolecular interactions and stability?

Answer:

X-ray data reveal H-bonded dimers (N–H⋯N, 2.85–3.10 Å) and non-classical C–H⋯O interactions (3.30–3.50 Å), which stabilize the crystal lattice . The planarity of the benzothiazole-acetamide system facilitates π-π stacking, while adamantyl groups contribute to hydrophobic packing. These interactions influence solubility and melting point (485–486 K), critical for formulation studies .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and include internal controls.

- Structural heterogeneity : Verify compound purity via HPLC (>95%) and characterize polymorphs (e.g., using PXRD) .

- Mechanistic differences : Perform target-specific assays (e.g., enzyme inhibition vs. whole-cell viability) to clarify modes of action . Meta-analyses of published data can identify trends, such as enhanced activity in derivatives with electron-deficient aromatic rings .

Methodological: What strategies are effective in improving synthetic yield while minimizing byproducts?

Answer:

- Catalyst optimization : Replace imidazole derivatives with DMAP (4-dimethylaminopyridine) to accelerate acetylation .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve reactivity vs. chloroform.

- Workup modifications : Use column chromatography (silica gel, ethyl acetate/hexane) instead of crystallization for better recovery .

- In situ monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to reduce decomposition.

Key Considerations for Researchers

- Data Reproducibility : Report detailed synthetic conditions (e.g., reflux time, solvent ratios) and analytical parameters (e.g., NMR solvent, IR resolution).

- Biological Assays : Include MIC values, positive/negative controls, and strain-specific activity profiles.

- Computational Validation : Cross-validate docking results with experimental mutagenesis or thermodynamic studies (e.g., ITC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.